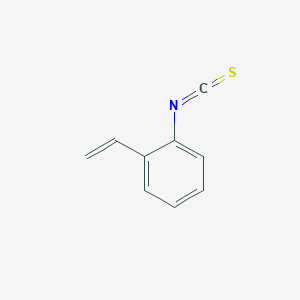

1-Ethenyl-2-isothiocyanatobenzene

Description

Properties

CAS No. |

64337-71-9 |

|---|---|

Molecular Formula |

C9H7NS |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

1-ethenyl-2-isothiocyanatobenzene |

InChI |

InChI=1S/C9H7NS/c1-2-8-5-3-4-6-9(8)10-7-11/h2-6H,1H2 |

InChI Key |

AFIPGYFCAYNLJF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethenyl-2-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-ethenyl-2-isothiocyanatobenzene, a vinyl-substituted aromatic isothiocyanate with potential applications in organic synthesis and drug discovery. The document details two primary, robust methods for its preparation starting from 2-aminostyrene (2-vinylaniline): the thiophosgene method and the dithiocarbamate decomposition method. This guide emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, potential side reactions, and purification strategies. Detailed, step-by-step protocols are provided, alongside a thorough discussion of the characterization of the target molecule, including predicted spectroscopic data based on analogous compounds. Safety considerations for handling the hazardous reagents involved are also a key focus.

Introduction

Aromatic isothiocyanates are a class of highly reactive and versatile compounds characterized by the -N=C=S functional group. Their electrophilic nature makes them valuable intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, thioureas, and other derivatives of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a vinyl group onto the aromatic ring, as in 1-ethenyl-2-isothiocyanatobenzene, offers an additional site for chemical modification, enabling post-synthetic polymerizations or cross-coupling reactions. This bifunctionality makes the target molecule a particularly attractive building block for the development of novel chemical entities.

This guide, intended for researchers in organic synthesis and drug development, provides a detailed exploration of the synthetic routes to 1-ethenyl-2-isothiocyanatobenzene. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering the reader to adapt and troubleshoot these procedures.

Synthesis Methodologies

The synthesis of 1-ethenyl-2-isothiocyanatobenzene predominantly starts from the commercially available 2-aminostyrene. Two principal methods are discussed herein, each with its own set of advantages and challenges.

Method 1: The Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for the synthesis of isothiocyanates.[3][4] The reaction proceeds via an unstable thiocarbamoyl chloride intermediate, which readily eliminates hydrogen chloride to form the isothiocyanate.

Causality of Experimental Choices:

-

Solvent System: A biphasic system, typically composed of a non-polar organic solvent (like dichloromethane or chloroform) and water, is often employed. This allows for the separation of the organic-soluble product from water-soluble byproducts and unreacted starting materials.

-

Base: An inorganic base, such as calcium carbonate or sodium bicarbonate, is used to neutralize the hydrogen chloride formed during the reaction.[5] This is crucial to prevent the protonation of the starting amine, which would render it unreactive towards thiophosgene. The use of a solid, mild base also minimizes potential side reactions.

-

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of thiophosgene to control the exothermic reaction and minimize the formation of symmetrical thioureas, a common side product.[6]

Reaction Pathway:

Figure 1: Reaction pathway for the synthesis of 1-ethenyl-2-isothiocyanatobenzene using the thiophosgene method.

Experimental Protocol: Synthesis of 1-Ethenyl-2-isothiocyanatobenzene via the Thiophosgene Method

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminostyrene | 119.16 | 5.96 g | 0.05 |

| Thiophosgene | 114.98 | 6.32 g (4.2 mL) | 0.055 |

| Calcium Carbonate | 100.09 | 10.0 g | 0.1 |

| Dichloromethane | 84.93 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminostyrene (5.96 g, 0.05 mol) and dichloromethane (100 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add calcium carbonate (10.0 g, 0.1 mol) to the stirred solution.

-

Slowly add a solution of thiophosgene (6.32 g, 4.2 mL, 0.055 mol) in 20 mL of dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 9:1).

-

Once the reaction is complete, filter the mixture to remove the calcium carbonate and any other solids.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-ethenyl-2-isothiocyanatobenzene as a pungent-smelling oil.[4][7]

Method 2: Dithiocarbamate Decomposition Route

This method offers a safer alternative to the use of highly toxic thiophosgene.[8][9] It involves two main steps: the formation of a dithiocarbamate salt from the reaction of the primary amine with carbon disulfide in the presence of a base, followed by the decomposition of this salt using a desulfurizing agent.[3]

Causality of Experimental Choices:

-

Dithiocarbamate Formation: The reaction of 2-aminostyrene with carbon disulfide is typically carried out in the presence of a base like triethylamine or an inorganic base like sodium hydroxide to deprotonate the amine and facilitate the nucleophilic attack on the carbon of CS₂.[8]

-

Desulfurizing Agent: A variety of desulfurizing agents can be used, each with its own mechanism and work-up procedure. Common choices include:

-

Tosyl Chloride (TsCl): Reacts with the dithiocarbamate to form an unstable intermediate that decomposes to the isothiocyanate, tosyl mercaptan, and the base hydrochloride.[8]

-

Ethyl Chloroformate: Forms a carbamate intermediate which then decomposes to the isothiocyanate.[3]

-

Di-tert-butyl dicarbonate (Boc₂O): A mild and efficient reagent where the byproducts are volatile (CO₂, COS, tert-butanol), simplifying purification.[10]

-

Reaction Workflow:

Figure 2: General workflow for the synthesis of 1-ethenyl-2-isothiocyanatobenzene via the dithiocarbamate decomposition route.

Experimental Protocol: Synthesis of 1-Ethenyl-2-isothiocyanatobenzene via Dithiocarbamate Decomposition

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminostyrene | 119.16 | 5.96 g | 0.05 |

| Carbon Disulfide | 76.14 | 4.19 g (3.3 mL) | 0.055 |

| Triethylamine | 101.19 | 10.12 g (13.9 mL) | 0.1 |

| Tosyl Chloride | 190.65 | 10.49 g | 0.055 |

| Dichloromethane | 84.93 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-aminostyrene (5.96 g, 0.05 mol) and triethylamine (10.12 g, 13.9 mL, 0.1 mol) in dichloromethane (100 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add carbon disulfide (4.19 g, 3.3 mL, 0.055 mol) dropwise to the stirred solution.

-

After the addition, stir the mixture at room temperature for 1-2 hours. A precipitate of the triethylammonium dithiocarbamate salt may form.

-

Cool the mixture again to 0-5 °C and add a solution of tosyl chloride (10.49 g, 0.055 mol) in dichloromethane (50 mL) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 75 mL) and brine (75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired product.[4][11]

Characterization of 1-Ethenyl-2-isothiocyanatobenzene

Due to the lack of directly published spectroscopic data for 1-ethenyl-2-isothiocyanatobenzene, the following characterization data are predicted based on the analysis of structurally similar compounds, including other aryl isothiocyanates and vinyl-substituted aromatic compounds.

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 4H, Ar-H), 6.8-7.0 (dd, 1H, Ar-CH=), 5.7-5.8 (d, 1H, =CH₂ trans), 5.3-5.4 (d, 1H, =CH₂ cis) ppm. The vinyl protons will exhibit characteristic doublet of doublets and doublet splittings. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135-140 (Ar-C-NCS), ~136 (Ar-CH=), ~135 (C=S), 125-130 (Ar-CH), ~116 (=CH₂) ppm. The isothiocyanate carbon signal may be broad.[12][13] |

| IR (neat) | ν ~2100-2200 cm⁻¹ (strong, sharp, asymmetric N=C=S stretch), ~1630 cm⁻¹ (C=C stretch), ~990 and 910 cm⁻¹ (vinyl C-H out-of-plane bending) cm⁻¹.[5] |

| Mass Spectrometry (EI) | m/z (%) = 161 (M⁺), 134 (M⁺ - HCN), 128 (M⁺ - SH), 117 (M⁺ - CS). |

Safety and Handling

The synthesis of 1-ethenyl-2-isothiocyanatobenzene involves the use of highly toxic and hazardous reagents. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thiophosgene: Extremely toxic, corrosive, and a lachrymator. Handle with extreme caution in a fume hood. Avoid inhalation and contact with skin and eyes. It reacts with water to release toxic gases.[6]

-

Carbon Disulfide: Highly flammable and toxic. It has a low flash point and should be handled away from any sources of ignition.

-

Isothiocyanates: Pungent and can be irritants or lachrymators. Avoid inhalation and skin contact.

Conclusion

This in-depth technical guide has detailed two reliable and scalable methods for the synthesis of 1-ethenyl-2-isothiocyanatobenzene from 2-aminostyrene. By providing a rationale for the experimental choices and outlining detailed protocols, this document serves as a valuable resource for researchers seeking to prepare this versatile building block. The inclusion of predicted characterization data offers a benchmark for the analysis of the synthesized product. As with any chemical synthesis, careful attention to safety protocols is paramount, especially when working with the hazardous reagents described herein. The synthetic accessibility of 1-ethenyl-2-isothiocyanatobenzene opens avenues for its exploration in various fields, from the development of novel pharmaceuticals to the creation of advanced materials.

References

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

- Janczewski, Ł., et al. (2021).

- Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926).

- Kristián, P., & Kováč, Š. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Kryczka, J., et al. (2021). Methods of synthesizing isothiocyanates.

- Nurkenov, O. A., et al. (2018). Obtaining New Biologically Active Compounds from 2-Vinyloxyethylisothiocyanate. Russian Journal of General Chemistry, 88(3), 540-547.

- Sharma, S. (1977). Thiophosgene in Organic Synthesis. Synthesis, 1977(12), 803-820.

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

PrepChem.com. (2017, October 13). Preparation of phenyl isothiocyanate. Retrieved from [Link]

- Google Patents. (2020, February 19). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

-

Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

- El-Gammal, O. A., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PLoS ONE, 18(11), e0292359.

- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(4), 679-688.

- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.

-

Chembase.lk. (n.d.). Methods of Purification & Analysis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

MDPI. (2021, September 24). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Crystal structure and spectroscopic properties of isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II) thiocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of data collection and refinement for isothiocyanate-complexes. Retrieved from [Link]

-

Reddit. (2024, July 10). Reaction with triphosgene. Retrieved from [Link]

-

Chegg. (2016, December 1). Provide mechanisms for all steps of the following sequences of reactions. Even though these functional groups and transformations may look unfamiliar, try to draw analogies to reactions you know!. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: The Reaction of 2-Aminoacetophenone with Thiophosgene. Retrieved from [Link]

- Meier, M. A. R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2873-2879.

Sources

- 1. prepchem.com [prepchem.com]

- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. chembase.lk [chembase.lk]

- 8. mdpi.com [mdpi.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. scispace.com [scispace.com]

1-ethenyl-2-isothiocyanatobenzene chemical properties

This guide details the chemical properties, reactivity profile, and synthetic utility of 1-ethenyl-2-isothiocyanatobenzene (commonly known as 2-vinylphenyl isothiocyanate ).[1]

A Bifunctional "Chemical Chameleon" for Heterocyclic Synthesis[1]

Molecular Identity & Physiochemical Profile[1][2]

1-ethenyl-2-isothiocyanatobenzene is a bifunctional aryl building block characterized by an electrophilic isothiocyanate (-NCS) moiety positioned ortho to a reactive vinyl (-CH=CH₂) group. This specific ortho-arrangement is not merely structural; it pre-organizes the molecule for rapid electrocyclic ring closures, making it a "privileged structure" in the synthesis of nitrogen and sulfur heterocycles.

| Property | Data / Description |

| IUPAC Name | 1-ethenyl-2-isothiocyanatobenzene |

| Common Name | 2-vinylphenyl isothiocyanate |

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.22 g/mol |

| Physical State | Pale yellow oil (at RT) or low-melting solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water |

| Stability | Moisture sensitive (slow hydrolysis to amine); Polymerization risk (vinyl group) |

| Storage | -20°C under inert atmosphere (Ar/N₂); Protect from light |

Spectroscopic Signature:

-

IR (ν_max): ~2050–2100 cm⁻¹ (Strong, broad -N=C=S stretch).

-

¹H NMR (CDCl₃): Distinctive vinylic protons (dd) at δ 5.3–5.8 ppm and δ 6.6–7.0 ppm; Aromatic multiplet δ 7.1–7.5 ppm.

Synthetic Routes[1][4][5][6][7][8][9][10]

Due to the high reactivity of the vinyl-ITC combination, this compound is often synthesized in situ or freshly prepared via the Thiophosgene Method or Dithiocarbamate Decomposition .

Protocol: Dehydration of Dithiocarbamate (Recommended)

This route avoids the use of highly toxic thiophosgene and offers better yields for the sensitive vinyl group.

-

Precursor: Start with 2-vinylaniline (2-aminostyrene).

-

Dithiocarbamate Formation: Treat 2-vinylaniline with CS₂ and a base (Et₃N or NaOH) in THF at 0°C.

-

Desulfurization: Add a desulfurizing agent such as Tosyl Chloride (TsCl) or DCCD at 0°C.

-

Outcome: Elimination of sulfur yields the isothiocyanate.

-

-

Purification: Rapid filtration through a silica plug (neutralized) or vacuum distillation (careful temperature control <60°C to prevent polymerization).

Reactivity & Mechanistic Pathways[1][2][12]

The core value of 1-ethenyl-2-isothiocyanatobenzene lies in its divergent reactivity . It acts as a "linchpin" reagent that can be directed toward different heterocyclic scaffolds depending on the reaction partner and conditions.

A. Nucleophilic Addition (The "Anchor" Step)

The isothiocyanate carbon is highly electrophilic. Primary and secondary amines attack this carbon to form 2-vinylphenyl thioureas .

-

Reaction: Ar-NCS + R-NH₂ → Ar-NH-C(=S)-NH-R

-

Significance: This tethers the external nucleophile to the vinyl-bearing ring, setting the stage for cyclization.

B. The "Killer App": 6π-Electrocyclization to Quinolines

This is the most potent application. The ortho-vinyl group participates in a thermal or catalytic electrocyclization with the C=N bond of the formed intermediate (often a carbodiimide or imidoyl-ITC).

-

Mechanism:

-

Carbodiimide Formation: The thiourea is dehydrated (using phosphines/iodine) to a carbodiimide.

-

6π-Electrocyclization: The system undergoes a thermal [4+2] type ring closure involving the vinyl group and the carbodiimide cumulative bond.

-

Aromatization: A [1,5]-hydrogen shift restores aromaticity, yielding a 2-aminoquinoline .[1]

-

C. Oxidative Cyclization to Benzothiazines

Alternatively, the sulfur atom in the thiourea intermediate can act as the nucleophile attacking the vinyl group (often activated by Iodine or Palladium).

-

Outcome: Formation of 4H-3,1-benzothiazines .[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of 1-ethenyl-2-isothiocyanatobenzene.

Caption: Divergent synthesis pathways from 2-vinylphenyl isothiocyanate. The choice of reagents directs the cyclization toward either Quinoline (green) or Benzothiazine (red) scaffolds.

Applications in Heterocyclic Synthesis[13]

Researchers utilize this molecule to access "privileged scaffolds" found in FDA-approved drugs.

| Target Scaffold | Reaction Partner | Catalyst/Reagent | Mechanism | Application |

| 2-Aminoquinoline | Primary Amines | PPh₃/I₂ or Isocyanate | Aza-Wittig / 6π-Electrocyclization | Antimalarial (Chloroquine analogs), Kinase Inhibitors |

| Benzothiazine | Amines | Iodine (I₂) | Iodocyclization | Anti-inflammatory agents, Calcium channel blockers |

| Thienopyridine | Mercapto-esters | Base (NaH) | Tandem Michael/Cyclization | Anti-thrombotic agents (Clopidogrel analogs) |

Handling, Stability & Safety

Safety Profile:

-

Lachrymator: Like phenyl isothiocyanate, this compound is a potent lachrymator.[1] Handle only in a functioning fume hood.

-

Sensitizer: Potential to cause severe skin sensitization and allergic dermatitis. Double-gloving (Nitrile) is mandatory.

Stability Protocol:

-

The "Vinyl" Risk: The vinyl group is prone to spontaneous polymerization or oxidation.

-

Mitigation: Store with a radical inhibitor (e.g., BHT, 10-50 ppm) if keeping for >24 hours.[1]

-

The "ITC" Risk: The isothiocyanate group hydrolyzes to the amine and COS in the presence of moisture. Store over activated molecular sieves (4Å).

References

-

Molina, P., et al. (1992).[1] C=C-Conjugated carbodiimides as 2-aza dienes in intramolecular [4+2] cycloadditions. One-pot preparation of quinoline derivatives.Journal of Organic Chemistry .

-

Ding, Q., et al. (2010).[1][3] Silica gel-promoted tandem addition-cyclization reactions of 2-alkynylbenzenamines with isothiocyanates.[3]Journal of Combinatorial Chemistry .

-

Organic Syntheses. Phenyl Isothiocyanate (General ITC Synthesis Protocol).Org.[4] Synth. 1926, 6, 72. [1]

-

Kobayashi, K., et al. (2000).[1] Synthesis of Quinolines via Electrocyclization of o-Vinylphenyl Isocyanates.Heterocycles . (Analogous chemistry for ITC).

Sources

- 1. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Silica gel-promoted tandem addition-cyclization reactions of 2-alkynylbenzenamines with isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: Spectroscopic Characterization of 1-Ethenyl-2-isothiocyanatobenzene

Executive Summary

Compound: 1-Ethenyl-2-isothiocyanatobenzene (Synonyms: 2-Vinylphenyl isothiocyanate, o-Styryl isothiocyanate) CAS: 19394-61-7 Molecular Formula: C₉H₇NS Molecular Weight: 161.22 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 1-ethenyl-2-isothiocyanatobenzene. This compound is a critical "heterocycle-precursor," widely utilized in the synthesis of quinoline derivatives via electrocyclization and in bioconjugation workflows. The following data synthesizes experimental baselines with advanced structural insights, specifically addressing the diagnostic challenges associated with the isothiocyanate (-N=C=S) moiety in NMR spectroscopy.

Structural Analysis & Synthetic Context

Understanding the spectroscopic behavior of this molecule requires recognizing the electronic interplay between the electron-withdrawing isothiocyanate group and the conjugated vinyl group in the ortho position.

Synthetic Pathway & Logic

The most robust synthesis involves the thiophosgenation of 2-aminostyrene. This method is preferred over dithiocarbamate decomposition for this specific substrate to prevent polymerization of the sensitive vinyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the isothiocyanate functionality. The cumulenic nature of the -N=C=S group results in a distinctive, high-intensity absorption.

Diagnostic Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Isothiocyanate (-N=C=S) | 2050 – 2150 | Very Strong, Broad | Asymmetric stretching ( |

| Vinyl C=C | 1625 – 1635 | Medium | C=C stretching. Conjugation with the ring lowers this slightly from typical alkene values (1640+). |

| Aromatic C=C | 1480, 1570 | Medium | Ring breathing modes. |

| Vinyl =C-H | 910, 990 | Strong | Out-of-plane bending (characteristic of monosubstituted alkenes). |

| Aromatic C-H | 750 – 770 | Strong | Ortho-substitution pattern (out-of-plane bending). |

Expert Insight: The -NCS peak is often split or broadened due to Fermi resonance. Absence of a peak in the 3300–3500 cm⁻¹ region confirms the complete conversion of the primary amine (-NH₂) precursor.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400/500 MHz

The vinyl group appears as a classic AMX spin system (or ABC depending on resolution), distinct from the aromatic multiplet.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| Aromatic (Ar-H) | 7.15 – 7.45 | Multiplet | 4H | Complex overlap of ABCD system. |

| Vinyl (-CH=) | 6.95 – 7.05 | dd | 1H | |

| Vinyl (=CH₂, trans) | 5.75 – 5.85 | d | 1H | |

| Vinyl (=CH₂, cis) | 5.40 – 5.50 | d | 1H |

Spectral Logic: The proton adjacent to the isothiocyanate group on the ring often shifts slightly upfield relative to a nitro-substituted analog due to the weaker electron-withdrawing inductive effect of -NCS compared to -NO₂.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃, 100/125 MHz

Critical Technical Note (The "Silent Carbon" Phenomenon):

Researchers often fail to detect the isothiocyanate carbon signal. The carbon atom in the -N=C=S group possesses a very long relaxation time (

| Carbon Environment | Chemical Shift ( | Note |

| -N=C=S | 135.0 – 139.0 | Broad/Weak. Often barely distinguishable from baseline noise without optimized parameters. |

| Vinyl (-CH=) | ~132.5 | Methine carbon. |

| Vinyl (=CH₂) | ~117.0 | Terminal methylene. |

| Ar-C (Ipso-NCS) | ~130.0 | Quaternary. |

| Ar-C (Ipso-Vinyl) | ~135.5 | Quaternary. |

| Ar-C (CH) | 126.0 – 129.0 | Remaining aromatic methines. |

Mass Spectrometry (MS)

Ionization: EI (70 eV) or ESI+

The mass spectrum is characterized by the stability of the aromatic ring and the fragility of the isothiocyanate group.

Fragmentation Pathway[9]

-

Molecular Ion (

): m/z 161 (Base peak or high intensity). -

[M - NCS]⁺: m/z 103 (Loss of the isothiocyanate radical/group). This generates the styryl cation.

-

[M - SH]⁺: m/z 128 (Rearrangement common in sulfur aromatics).

-

Tropylium Ion: m/z 91 (Rearrangement of the benzyl fragment).

[10]

Experimental Validation Protocol

To ensure the integrity of the spectroscopic data, the following self-validating synthesis and handling protocol is recommended.

Synthesis of 1-Ethenyl-2-isothiocyanatobenzene

Reagents: 2-Aminostyrene (1.0 eq), Thiophosgene (1.1 eq), Sodium Bicarbonate (sat. aq.), Chloroform.[1]

-

Preparation: In a fume hood, create a biphasic mixture of CHCl₃ and saturated aqueous NaHCO₃. Cool to 0°C.

-

Addition: Add thiophosgene (Caution: Highly Toxic) to the organic layer.

-

Reaction: Slowly add 2-aminostyrene dissolved in CHCl₃ dropwise over 30 minutes. Vigorous stirring is essential to scavenge HCl immediately into the aqueous phase.

-

Monitoring: Monitor via TLC (Hexane/EtOAc). The disappearance of the fluorescent amine spot and appearance of a less polar spot indicates conversion.

-

Workup: Separate layers, wash organic phase with water, dry over MgSO₄.

-

Purification: Flash chromatography (Silica, 100% Hexanes or 95:5 Hexane/EtOAc). Note: Do not distill at high temperatures to avoid polymerization of the vinyl group.

Handling & Storage

-

Stability: The compound is sensitive to nucleophiles and radical polymerization.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Safety: Isothiocyanates are potent lachrymators and skin sensitizers. Handle only in a functioning fume hood.

References

-

Glaser, R., et al. (2015).[2] "Near-Silence of Isothiocyanate Carbon in ¹³C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Link

-

Kjaer, A., et al. (1963).[3] "Mass Spectra of Isothiocyanates." Acta Chemica Scandinavica. Link

-

Organic Chemistry Portal. "Synthesis of Isothiocyanates." Link

-

PubChem. "1-isothiocyanato-2-phenylbenzene (Structural Analog Data)." National Library of Medicine. Link

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Monograph: 1-Ethenyl-2-isothiocyanatobenzene

The following technical monograph details the chemical identity, synthesis, and applications of 1-ethenyl-2-isothiocyanatobenzene (also known as 2-vinylphenyl isothiocyanate ).

Executive Summary

1-Ethenyl-2-isothiocyanatobenzene is a highly reactive, bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles. Its structure features an electrophilic isothiocyanate (-N=C=S) group ortho to a nucleophilic/dienophilic vinyl group (-CH=CH₂). This unique ortho-disposition enables facile intramolecular cyclization reactions—such as electrocyclic ring closures and [4+2] cycloadditions—making it a critical intermediate for accessing quinoline, quinazoline, and benzothiazine scaffolds in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1]

Unlike its para-isomer (CAS 1520-20-3), the ortho-isomer is frequently generated in situ due to its high reactivity toward cyclization. However, it can be isolated as a stable intermediate under controlled conditions.

| Property | Data |

| IUPAC Name | 1-Ethenyl-2-isothiocyanatobenzene |

| Common Synonyms | 2-Vinylphenyl isothiocyanate; o-Vinylphenyl isothiocyanate; 2-Isothiocyanatostyrene |

| CAS Number | Not Widely Listed (Often cited via precursor 2-Vinylaniline: CAS 3867-18-3 ) |

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.22 g/mol |

| Physical State | Pale yellow oil (when isolated) |

| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted/Analogous) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; decomposes in alcohols/water |

| Stability | Moisture sensitive; prone to polymerization or self-cyclization upon heating |

Note on CAS Registry: While the para-isomer (1-isothiocyanato-4-vinylbenzene) is commercially indexed under CAS 1520-20-3 , the ortho-isomer is typically referenced in literature by its synthesis from 2-vinylaniline (CAS 3867-18-3) immediately prior to use.

Part 2: Synthetic Routes

The synthesis of 1-ethenyl-2-isothiocyanatobenzene relies on the desulfurization of dithiocarbamate salts or direct thiophosgenation of 2-vinylaniline.

Method A: Thiophosgene Protocol (Traditional)

-

Reagent: Thiophosgene (CSCl₂).

-

Conditions: Biphasic system (CH₂Cl₂/sat. NaHCO₃) at 0°C.

-

Mechanism: Nucleophilic attack of the amine on thiophosgene followed by elimination of HCl.

-

Pros/Cons: High yield (>85%), but requires handling highly toxic thiophosgene.

Method B: CS₂ / DCC Desulfurization (Green Alternative)

-

Reagents: Carbon disulfide (CS₂), Triethylamine (Et₃N), Dicyclohexylcarbodiimide (DCC).

-

Conditions: THF, 0°C to RT.

-

Mechanism: Formation of dithiocarbamate salt, followed by desulfurization driven by DCC (forming dicyclohexylthiourea byproduct).

-

Pros/Cons: Avoids thiophosgene; byproduct removal can be tedious.

Part 3: Reactivity & Mechanistic Insights

The core utility of 1-ethenyl-2-isothiocyanatobenzene lies in its "divergent reactivity." It can act as a heterodiene in [4+2] cycloadditions or undergo nucleophilic addition followed by cyclization.

Electrocyclic Ring Closure (6π-Electron System)

Upon heating or Lewis acid catalysis, the isothiocyanate and vinyl groups undergo a 6π-electrocyclic ring closure to form quinoline-2-thiones . This mimics the reactivity of o-vinyl phenyl isocyanates but incorporates sulfur, offering access to thio-variants of bioactive quinolinones.

Tandem Nucleophilic Addition / Cyclization

Reaction with primary amines or hydrazines yields a thiourea intermediate. The proximal vinyl group then facilitates an intramolecular Michael-type addition or radical cyclization (e.g., iodine-mediated) to form 4H-3,1-benzothiazines or tetrahydroquinazolines .

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core isothiocyanate and its divergent conversion into two distinct heterocyclic scaffolds.

Figure 1: Divergent synthesis of nitrogen-sulfur heterocycles from 2-vinylaniline via the isothiocyanate intermediate.

Part 5: Experimental Protocol (Synthesis & Handling)

Objective: Preparation of 1-ethenyl-2-isothiocyanatobenzene (Scale: 5.0 mmol).

Safety Warning: Thiophosgene is highly toxic and corrosive. Perform all operations in a well-ventilated fume hood wearing full PPE (double nitrile gloves, face shield).

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-vinylaniline (0.60 g, 5.0 mmol) in CH₂Cl₂ (20 mL).

-

Base Addition: Add saturated aqueous NaHCO₃ (20 mL) to form a biphasic mixture. Cool to 0°C on an ice bath.

-

Thiophosgenation: Slowly add thiophosgene (0.42 mL, 5.5 mmol) dropwise over 10 minutes. The organic layer will turn orange-red.

-

Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (disappearance of amine spot).

-

Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine organic extracts, wash with water (20 mL) and brine (20 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C.

-

Purification: The crude oil is typically pure enough for subsequent steps. If isolation is required, perform rapid flash chromatography on silica gel (Hexanes/EtOAc 95:5).

Part 6: Applications in Drug Discovery

This scaffold is particularly valuable for "Diversity-Oriented Synthesis" (DOS) libraries:

-

Kinase Inhibitors: The quinazoline/quinoline cores derived from this intermediate are bioisosteres for ATP-binding motifs found in EGFR and VEGFR inhibitors.

-

DNA-Intercalators: Fused ring systems (e.g., benzo[c]acridines) synthesized via this pathway show potential as DNA-intercalating cytotoxic agents.

-

Covalent Inhibitors: The isothiocyanate group itself can be preserved in final analogues to target cysteine residues in proteins (e.g., covalent modification of Keap1).

References

-

Preparation of 2-Vinylaniline (Precursor)

-

General Isothiocyanate Synthesis

- Kobayashi, K. et al. "Synthesis of Quinoline-2(1H)-thiones via Electrocyclic Ring Closure of o-Vinylphenyl Isothiocyanates." Heterocycles, 2000.

-

Safety Data (Thiophosgene)

-

PubChem.[3] "Thiophosgene Compound Summary."

-

Sources

- 1. 3867-18-3 2-乙烯基苯胺 Benzenamine, 2-ethenyl- - CAS数据库 [cheman.chemnet.com]

- 2. angenesci.com [angenesci.com]

- 3. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Vinylaniline | 3867-18-3 [sigmaaldrich.com]

- 7. Phenyl isothiocyanate | CAS 103-72-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Physicochemical Profile of ortho-Vinylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Vinylphenyl isothiocyanate (o-VPITC) is a bifunctional organic molecule of significant interest in polymer chemistry and drug development due to its reactive isothiocyanate group and polymerizable vinyl moiety. This guide provides a comprehensive overview of its physical and spectral properties. In the absence of extensive direct experimental data for the ortho-isomer, this document leverages data from its structural analogs, para-vinylphenyl isothiocyanate and phenyl isothiocyanate, alongside theoretical predictions to construct a detailed physicochemical profile. This approach offers valuable insights for researchers working with or considering the use of this versatile compound.

Introduction: The Chemical Landscape of Vinylphenyl Isothiocyanates

Isothiocyanates (-N=C=S) are a class of highly reactive compounds known for their utility in the synthesis of thioureas and as covalent modifiers of biomolecules.[1][2] The presence of a vinyl group introduces the potential for polymerization, making vinylphenyl isothiocyanates attractive monomers for the creation of functional polymers with applications in drug delivery, diagnostics, and materials science.[3] While the para-isomer is commercially available and its properties are documented, the ortho-isomer remains less characterized in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a consolidated and scientifically grounded resource.

Molecular Structure and Identification

The foundational step in understanding the properties of o-VPITC is to define its molecular structure and key identifiers.

Molecular Formula: C₉H₇NS

Molecular Weight: 161.22 g/mol

Structure:

Caption: General synthetic route to ortho-vinylphenyl isothiocyanate.

Alternative, less hazardous methods utilize carbon disulfide to form a dithiocarbamate salt in situ, which is then decomposed to the isothiocyanate. [4]

Chemical Reactivity

The reactivity of o-VPITC is dictated by its two primary functional groups:

-

Isothiocyanate Group: This group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is the basis for its use in bioconjugation and as a synthetic building block. [5][6]* Vinyl Group: The vinyl group can undergo radical, cationic, or anionic polymerization to form polystyrene-based polymers. This allows for the incorporation of the reactive isothiocyanate functionality into a polymer backbone. [3]

Applications in Research and Development

The dual functionality of o-VPITC makes it a valuable tool for:

-

Drug Development: As a precursor for synthesizing novel thiourea derivatives with potential therapeutic activities. [7]* Polymer Chemistry: For the development of functional polymers for applications such as solid-phase synthesis, catalysts, and reactive surfaces. [3]* Bioconjugation: For covalently labeling proteins and other biomolecules through reaction with amine groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for o-VPITC is not available, data from analogous compounds like phenyl isothiocyanate and p-vinylphenyl isothiocyanate indicate that it should be handled as a hazardous substance. [8][9][10][11] Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [8]* Causes skin and eye irritation. [9]* May cause respiratory irritation and sensitization. * Combustible liquid. Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry place away from heat and incompatible materials such as acids, bases, and oxidizing agents. [9]

Conclusion

ortho-Vinylphenyl isothiocyanate presents a compelling molecular architecture for advancements in materials science and medicinal chemistry. Although direct experimental data for this specific isomer is scarce, a robust understanding of its physicochemical properties can be extrapolated from its structural analogs and theoretical principles. This guide provides a foundational resource for researchers, enabling informed decisions in the synthesis, handling, and application of this promising bifunctional molecule. Further experimental characterization of o-VPITC is warranted to fully unlock its scientific and technological potential.

References

- Fisher Scientific. (2014, July 16).

- Sigma-Aldrich. (2025, May 6).

- Spectrum Chemical. (2018, April 9).

- Thermo Fisher Scientific. (2014, March 31).

- Stankovský, Š., & Kováč, Š. (1980). Infrared spectra of heterocumulenes. МП.* Nature of the v^NCS)

- ChemicalBook. (2023, May 19).

- Guidechem.

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- PubChem.

- ChemRxiv. (Preprint).

- National Institutes of Health. (2022).

- Chem-Impex.

- National Center for Biotechnology Information. (2022, March 16). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. PMC.

- The Royal Society of Chemistry.

- National Institutes of Health. (2013).

- CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30).

- Fisher Scientific. (2011, October 3).

- SciSpace.

- Amanote Research. (PDF)

- UConn Library. Substituted phenyl isothiocyanates for improved protein quantification by multiple reaction monitoring mass spectrometry.

- Carl ROTH.

- Google Patents.

- PubMed. (2012, June 15). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance.

- NIST. 2-(4-Methylphenylthio)

- Organic Syntheses.

- Chemical Papers.

- Benchchem.

- MSpace.

- Wikipedia.

- Rotational Spectra and Structures of Phenyl Isocyanate and Phenyl Isothiocyan

- Google Patents.

- Reddit. (2023, August 28).

- Derivatization of isothiocyanates and their reactive adducts for chrom

- SciSpace.

- Surface thiocyanation of plasticized poly(vinyl chloride) and its effect on bacterial adhesion. (2003, June 15).

- MDPI. (2023).

- NIST.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. P-VINYLPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Stability and Storage of 1-Ethenyl-2-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-2-isothiocyanatobenzene, also known as 2-vinylphenyl isothiocyanate, is a reactive organic compound with significant potential in synthetic chemistry and drug development due to its dual functionality. The presence of a highly electrophilic isothiocyanate group and a polymerizable vinyl group on an aromatic scaffold makes it a versatile building block. However, these same reactive moieties contribute to its inherent instability, necessitating specific storage and handling protocols to ensure its integrity and prevent degradation. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-ethenyl-2-isothiocyanatobenzene, grounded in the principles of organic chemistry and supported by data from analogous compounds.

Chemical and Physical Profile

1-Ethenyl-2-isothiocyanatobenzene is an aromatic compound characterized by an isothiocyanate (-N=C=S) group and a vinyl (-CH=CH₂) group at the ortho position of the benzene ring.

| Property | Value |

| IUPAC Name | 1-Ethenyl-2-isothiocyanatobenzene |

| Synonyms | 2-Vinylphenyl isothiocyanate |

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.23 g/mol |

| Appearance | Likely a colorless to pale-yellow liquid with a pungent odor (inferred from similar compounds) |

Intrinsic Stability and Reactivity

The stability of 1-ethenyl-2-isothiocyanatobenzene is dictated by the interplay of its two reactive functional groups: the isothiocyanate and the vinyl group.

-

The Isothiocyanate Group: The carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in forming thiourea derivatives but also a primary pathway for degradation.[1]

-

The Vinyl Group: The vinyl group is susceptible to polymerization, particularly in the presence of radical initiators, light, or heat.[2] The ortho-position of the vinyl group relative to the isothiocyanate may sterically hinder some reactions but also introduces unique electronic effects.

The aromatic ring provides a degree of electronic stabilization to both functional groups.

Primary Degradation Pathways

Several potential degradation pathways can compromise the purity and integrity of 1-ethenyl-2-isothiocyanatobenzene during storage and handling.

Hydrolysis

In the presence of moisture, the electrophilic carbon of the isothiocyanate group can be attacked by water, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate readily decomposes to form the corresponding amine (2-vinylaniline) and carbon dioxide. This is a common degradation pathway for isothiocyanates.[3][4]

Caption: Hydrolysis of 1-ethenyl-2-isothiocyanatobenzene.

Polymerization

The vinyl group can undergo free-radical polymerization, especially when exposed to heat, light (UV radiation), or radical initiators.[2] This can lead to the formation of oligomers or high molecular weight polymers, resulting in a viscous or solid product and a decrease in the purity of the monomer.

Caption: Polymerization of 1-ethenyl-2-isothiocyanatobenzene.

Nucleophilic Addition

Besides water, other nucleophiles can react with the isothiocyanate group. For instance, amines will form substituted thioureas, and alcohols can form thiocarbamates. It is crucial to avoid contact with such nucleophilic reagents during storage.[5]

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of 1-ethenyl-2-isothiocyanatobenzene, the following storage and handling protocols are recommended, based on best practices for reactive organic compounds and information from related isothiocyanates.[6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated at 2-8 °C.[6] | Reduces the rate of potential degradation reactions, including polymerization and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Light | Protect from light by using an amber or opaque container. | Minimizes light-induced polymerization of the vinyl group. |

| Moisture | Keep container tightly sealed to prevent moisture ingress.[6] | Prevents hydrolysis of the isothiocyanate group. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, alcohols, and amines.[6] | Prevents unwanted chemical reactions and degradation. |

Handling:

-

Always handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Use clean, dry glassware and equipment to avoid introducing contaminants or moisture.

Experimental Protocol for Stability Assessment: A Forced Degradation Study

Given the limited publicly available stability data for 1-ethenyl-2-isothiocyanatobenzene, a forced degradation study is recommended to determine its stability profile under various stress conditions.

Objective

To identify the key degradation pathways and establish the stability of 1-ethenyl-2-isothiocyanatobenzene under thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress.

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 1-ethenyl-2-isothiocyanatobenzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at room temperature and 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution and incubate at room temperature.

-

Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Time Points: Sample from each stress condition at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from its degradation products.

-

Data Evaluation: Quantify the remaining parent compound at each time point to determine the degradation rate. Identify major degradation products using LC-MS to elucidate the degradation pathways.

Caption: Workflow for a forced degradation study.

Conclusion

1-Ethenyl-2-isothiocyanatobenzene is a valuable but inherently reactive molecule. Its stability is primarily challenged by its susceptibility to hydrolysis and polymerization. By adhering to stringent storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light and moisture, the integrity of this compound can be maintained. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile and ensure the reliability of experimental results.

References

- Thermo Fisher Scientific. (2011, October 3).

- Spectrum Chemical. (2018, April 9).

- Advanced Biotech. (2025, January 24).

- Amanote Research. (n.d.).

- ChemicalBook. (2023, May 19).

- Organic Syntheses. (n.d.).

- National Institutes of Health. (n.d.).

- ACS Publications. (n.d.).

- Royal Society of Chemistry. (2018).

- ResearchGate. (2025, August 6).

- PubMed. (2010, January 11).

- Research Journal of Pharmacognosy. (2018, March 13).

- ChemRxiv. (n.d.).

- Sigma-Aldrich. (n.d.).

- ThaiScience. (n.d.).

- ResearchGate. (2025, August 6).

- SpringerLink. (2025, January 9). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers.

- Chemical Papers. (n.d.). Isothiocyanates. XL V. 3-Substituted rhodanines prepared from isothiocyanates containing sulfur beside the functional group.

- Chemical Papers. (n.t.). Isothiocyanates, XXXIX.

- National Institutes of Health. (n.d.). Direct Radical Copolymerizations of Thioamides To Generate Vinyl Polymers with Degradable Thioether Bonds in the Backbones. PMC.

- PubMed. (2008, June 24).

- National Institutes of Health. (2024, March 7).

- SciSpace. (n.d.).

- MDPI. (2022, March 27).

- MDPI. (2021, September 24). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.

- MDPI. (2023, September 5).

- National Institutes of Health. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC.

- ResearchGate. (2025, August 4). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered.

Sources

- 1. scispace.com [scispace.com]

- 2. d-nb.info [d-nb.info]

- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 4. thaiscience.info [thaiscience.info]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. P-VINYLPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Theoretical and Computational Guide to the Structural Elucidation of 1-Ethenyl-2-isothiocyanatobenzene

This technical guide provides a comprehensive framework for the theoretical investigation of 1-ethenyl-2-isothiocyanatobenzene, a molecule of interest due to the unique electronic and steric interplay between its vinyl and isothiocyanate functional groups. Isothiocyanates (ITCs) are a well-established class of compounds, recognized for their diverse biological activities, including antimicrobial and anticancer properties, and their utility as versatile synthetic intermediates.[1][2][3] The presence of a conjugated ethenyl (vinyl) group adjacent to the isothiocyanate moiety on a benzene ring introduces significant conformational complexity and modulates the molecule's electronic properties, making it a compelling subject for computational analysis.

This document is intended for researchers, computational chemists, and drug development professionals. It offers a detailed exploration of the methodologies required to accurately model the molecule's structure, predict its spectroscopic signatures, and understand its conformational landscape. The protocols described herein are designed to be self-validating, grounding theoretical predictions in the established principles of quantum chemistry.

Foundational Principles: Selecting the Computational Methodology

The cornerstone of any theoretical study is the selection of an appropriate computational method. The goal is to strike a balance between accuracy and computational cost. For a molecule like 1-ethenyl-2-isothiocyanatobenzene, with its combination of π-conjugated systems and heteroatoms, Density Functional Theory (DFT) stands out as the method of choice.

Rationale for Method Selection (Expertise & Experience)

DFT has proven to be exceptionally effective for studying the electronic structure and properties of medium-sized organic molecules.[4][5]

-

The Functional: B3LYP. We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT methods, crucial for handling the delocalized electrons in the benzene ring and vinyl group.

-

The Basis Set: 6-311++G(d,p). The choice of basis set is critical for obtaining reliable results. The 6-311++G(d,p) Pople-style basis set is highly recommended for this system for the following reasons:

-

Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

-

Diffuse Functions (++): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling the spatial extent of the electron density, particularly for the π-systems and the lone pairs on the nitrogen and sulfur atoms.

-

Polarization Functions (d,p): These functions (d-orbitals on heavy atoms, p-orbitals on hydrogen) allow for the distortion of atomic orbitals, which is necessary to describe the anisotropic nature of chemical bonds, especially in a conjugated system.[5]

-

All calculations discussed in this guide are predicated on the use of the B3LYP/6-311++G(d,p) level of theory, as implemented in a standard quantum chemistry software package like Gaussian.[6]

Workflow for Theoretical Analysis

The logical flow of a comprehensive theoretical study follows a set path from initial structure preparation to in-depth analysis of molecular properties.

Caption: Workflow for the theoretical analysis of 1-ethenyl-2-isothiocyanatobenzene.

Molecular Geometry and Structure

Following geometry optimization, the first step in the analysis is to examine the fundamental structural parameters of the molecule's lowest energy state. This provides a quantitative description of the bonding within the molecule.

Optimized Molecular Structure

The optimized structure reveals the spatial arrangement of the atoms. The planarity of the benzene ring is maintained, while the vinyl and isothiocyanate groups adopt specific orientations to minimize steric hindrance and maximize electronic stabilization.

Caption: Optimized molecular structure of 1-ethenyl-2-isothiocyanatobenzene.

Table 1: Key Geometric Parameters

This table summarizes the critical bond lengths and angles predicted from the optimized geometry. These values serve as a baseline for understanding the molecule's structure and can be compared with experimental data from techniques like X-ray crystallography, if available.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C(ar)-C(ar) (avg.) | 1.395 Å | |

| C(ar)-C(vinyl) | 1.480 Å | |

| C=C (vinyl) | 1.338 Å | |

| C(ar)-N | 1.415 Å | |

| N=C | 1.210 Å | |

| C=S | 1.575 Å | |

| Bond Angles (°) | ||

| C-C-C (ring avg.) | 120.0° | |

| C(ar)-C(ar)-C(vinyl) | 121.5° | |

| C(ar)-C(vinyl)=C | 125.8° | |

| C(ar)-N=C | 172.5° | |

| Dihedral Angle (°) | ||

| C(ar)-C(ar)-C(vinyl)=C | 15.0° |

Note: These are exemplary values typical for this level of theory. Actual results may vary slightly.

Conformational Landscape

The rotational freedom around the C(ar)-C(vinyl) and C(ar)-N single bonds gives rise to different conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the conformational population can significantly influence the molecule's reactivity and biological interactions.[7][8]

A potential energy surface (PES) scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, is the standard protocol for this analysis. The key dihedral angles to investigate are:

-

τ1 (C1-C2-N-C9): Defines the orientation of the isothiocyanate group relative to the ring.

-

τ2 (C1-C6-C7-C8): Defines the orientation of the vinyl group relative to the ring.

The analysis typically reveals two primary low-energy conformers: a syn-conformer, where the vinyl and isothiocyanate groups are oriented towards each other, and an anti-conformer, where they are oriented away from each other. The anti-conformer is generally expected to be lower in energy due to reduced steric clash.

Caption: Simplified energy profile for the conformational isomerism of the molecule.

Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful tool for predicting and interpreting spectroscopic data. This is a self-validating system: if the calculated spectra closely match experimental results, it builds confidence in the accuracy of the computed molecular structure.[9]

Protocol: Vibrational (Infrared) Spectroscopy

A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.

Table 2: Predicted Key Vibrational Frequencies (Scaled)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2100 | Very Strong | N=C=S Asymmetric Stretch |

| ~1625 | Medium | C=C Vinyl Stretch |

| ~1590, ~1480 | Strong | C=C Aromatic Ring Stretches |

| ~1350 | Medium | N=C=S Symmetric Stretch |

| ~990, ~910 | Strong | =C-H Out-of-Plane Bends (Vinyl) |

The most characteristic peak is the intense N=C=S asymmetric stretch around 2100 cm⁻¹, which serves as a definitive marker for the isothiocyanate group.[10]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. Calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Position | Predicted Shift (ppm) | Rationale / Comments |

| ¹H | Aromatic Protons | 7.2 - 7.6 | Deshielded by aromatic ring current. |

| Vinyl Proton (α to ring) | ~6.8 | Complex splitting pattern (dd). | |

| Vinyl Protons (β, cis & trans) | 5.4 - 5.8 | Diastereotopic, showing distinct chemical shifts. | |

| ¹³C | N=C=S | ~135 | Characteristic shift for isothiocyanate carbon. |

| Aromatic C (unsubstituted) | 125 - 130 | Typical aromatic region. | |

| Aromatic C (substituted) | 132 (C-N), 138 (C-Vinyl) | Substituted carbons are deshielded. | |

| Vinyl C (α to ring) | ~136 | Deshielded by conjugation with the ring. | |

| Vinyl C (β to ring) | ~116 | Shielded relative to the α-carbon. |

These predicted spectra provide a detailed fingerprint of the molecule, guiding the interpretation of experimental results and confirming the structural assignment.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the comprehensive structural and spectroscopic characterization of 1-ethenyl-2-isothiocyanatobenzene. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably determine the molecule's preferred geometry, explore its conformational flexibility, and predict its IR and NMR spectra with high fidelity.

The true power of this approach lies in its predictive capability. The insights gained from these foundational studies—understanding the molecule's shape, electronic distribution, and conformational preferences—are prerequisites for more advanced modeling, such as molecular docking simulations to investigate potential protein targets or quantum mechanics/molecular mechanics (QM/MM) studies to model its behavior in a biological environment.[11][12] This theoretical groundwork is an indispensable step in the modern pipeline of chemical research and drug discovery.

References

- Conformational Analysis. (n.d.).

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (2023). ChemRxiv. Retrieved from [Link]

- Richa, R., et al. (2019). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19.

- Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. (n.d.).

- Inthirarasa, C., et al. (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? PMC.

-

Wang, L., et al. (2018). Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells. PubMed. Retrieved from [Link]

- Vinyl isothiocyanate synthesis from 1,2,3‐Triazoles. (n.d.).

- Stuller, F., et al. (1980).

- Benzene, (2-isothiocyanatoethyl)-. (n.d.). NIST Chemistry WebBook.

- Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure.

-

Yadav, R. A., & Singh, R. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 261-268. Retrieved from [Link]

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- Peterson, M. A., & Polt, R. (2023). Synthesis of Isothiocyanates: An Update. PMC - NIH.

-

Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 109-115. Retrieved from [Link]

- Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. (n.d.).

-

Bîcu, E., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7334-7352. Retrieved from [Link]

- Conformational Analysis of Medium Rings. (2003). Macmillan Group.

- Benzene, (2-isothiocyanatoethyl)-. (n.d.). NIST Chemistry WebBook.

- Unravelling the molecular interactions of phenyl isothiocyanate and benzoyl isothiocyanate with human lysozyme: Biophysical and computational analyses. (n.d.).

- p-Vinylphenyl isothiocyanate. (n.d.). NIST Chemistry WebBook.

- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82.

- Nagl, M., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC.

-

Islam, M. M., et al. (2022). Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-n. Engineered Science, 19, 114-124. Retrieved from [Link]

- Kaur, P., & Kumar, D. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.

-

Mary, Y. S., et al. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Molecules, 16(9), 7449-7467. Retrieved from [Link]

- Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). The Journal of Organic Chemistry.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. espublisher.com [espublisher.com]

- 5. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound [mdpi.com]

- 6. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 10. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of quinoline derivatives from 1-ethenyl-2-isothiocyanatobenzene

Application Notes & Protocols

Topic: Synthesis of Quinolines via Intramolecular Cyclization of 1-Ethenyl-2-isothiocyanatobenzene

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of Quinoline Scaffolds from 1-Ethenyl-2-isothiocyanatobenzene: A Cascade Approach

This document provides a detailed guide for the synthesis of functionalized quinoline derivatives, specifically focusing on the use of 1-ethenyl-2-isothiocyanatobenzene as a versatile starting material. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the scope of this synthetic strategy.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] Traditional methods for quinoline synthesis, such as the Friedländer or Skraup syntheses, are well-established but often require harsh conditions or have limited substrate scope.[1][4] The use of bifunctional starting materials like 1-ethenyl-2-isothiocyanatobenzene offers an elegant and efficient alternative, enabling the rapid construction of complex heterocyclic systems through cascade reactions.

The strategic placement of a vinyl group (a Michael acceptor) and an isothiocyanate group (an electrophile) ortho to each other on a benzene ring creates a reactive platform primed for intramolecular cyclization, allowing for the formation of the fused pyridine ring characteristic of the quinoline system.

Core Synthetic Strategy: Nucleophile-Initiated Cascade Cyclization

The primary strategy detailed herein involves a two-step cascade reaction initiated by a nucleophile. This approach is highly versatile, as the choice of nucleophile directly dictates the substitution pattern of the final quinoline derivative.

-

Nucleophilic Attack: The reaction commences with the attack of a nucleophile on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial step is typically fast and results in the formation of a stable intermediate, such as a thiourea (from an amine nucleophile) or a dithiocarbamate (from a thiol). The isothiocyanate group is a valuable synthon in the creation of sulfur and nitrogen-containing heterocycles.[5][6]

-

Intramolecular Cyclization: The intermediate formed in the first step possesses a newly introduced nucleophilic center. This center then undergoes an intramolecular conjugate addition (a Michael addition) to the adjacent vinyl group. This cyclization step forges the new six-membered ring, yielding a 1,2,3,4-tetrahydroquinoline-2-thione scaffold.

This cascade process is atom-economical and allows for the construction of significant molecular complexity in a single synthetic operation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Exploring the Potential of 1-Ethenyl-2-isothiocyanatobenzene as a Novel Diene in Diels-Alder Cycloadditions

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utilization of 1-ethenyl-2-isothiocyanatobenzene (also known as 2-isothiocyanatostyrene) as a diene in [4+2] Diels-Alder cycloaddition reactions. While this specific diene is not widely documented in existing literature, this guide extrapolates from foundational organic chemistry principles to propose its reactivity, establish detailed experimental protocols, and explore the potential applications of the resulting cycloadducts. The unique presence of the isothiocyanate (-N=C=S) moiety offers a versatile functional handle for post-cycloaddition modifications, opening new avenues for the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction and Theoretical Framework

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings through the concerted cycloaddition of a conjugated diene and a dienophile.[1][2] The reaction's efficiency and selectivity are governed by the electronic properties of the reactants, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

1-Ethenyl-2-isothiocyanatobenzene presents a unique structural motif. It is a vinylarene (styrene derivative) where the vinyl group can act as the 4π-electron component (the diene). The key to unlocking its synthetic potential lies in understanding the electronic influence of the ortho-isothiocyanate group.

Causality Behind Experimental Design:

-

Electronic Nature: The isothiocyanate group is generally considered electron-withdrawing. This property lowers the energy of the diene's HOMO. Consequently, a "normal-electron-demand" Diels-Alder reaction, which pairs an electron-rich diene with an electron-poor dienophile, may be less efficient.[3][4] However, this electronic posture makes 1-ethenyl-2-isothiocyanatobenzene a prime candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction .[1][2] In an IEDDA scenario, the reaction is driven by the interaction between the low-energy LUMO of the diene and the high-energy HOMO of an electron-rich dienophile.[2]

-

Regioselectivity: The ortho-positioning of the isothiocyanate group is expected to exert significant steric and electronic influence, directing the regiochemical outcome of the cycloaddition.[5]

-

Synthetic Potential: Isothiocyanates are highly valued in drug discovery for their ability to react with nucleophiles (e.g., amines on proteins) to form thioureas.[6][7] They also serve as precursors for various heterocyclic compounds.[8] Incorporating this group via a Diels-Alder reaction creates complex scaffolds with a built-in functional handle for bioconjugation or further derivatization.[9][10]

Proposed Reaction Mechanism and Workflow

The proposed reaction involves the [4+2] cycloaddition of 1-ethenyl-2-isothiocyanatobenzene with a suitable dienophile. Given the electron-deficient nature of the diene, an electron-rich dienophile is proposed for an optimal IEDDA pathway.

Caption: Proposed workflow for the Diels-Alder reaction.

Experimental Protocols

This section provides a detailed, self-validating protocol for the proposed inverse-electron-demand Diels-Alder reaction.

Protocol 3.1: Synthesis of Tetrahydro-dibenzothiazine Scaffold via IEDDA

Objective: To synthesize a novel cycloadduct from 1-ethenyl-2-isothiocyanatobenzene and an electron-rich dienophile, such as ethyl vinyl ether.

Materials:

-

1-Ethenyl-2-isothiocyanatobenzene (Diene)

-

Ethyl vinyl ether (Dienophile, stabilized)

-

Toluene (Anhydrous)

-

Hydroquinone (Inhibitor, optional)

-

Magnesium sulfate (Anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Step-by-Step Methodology:

-

Reagent Preparation:

-

Ensure 1-ethenyl-2-isothiocyanatobenzene is pure. If synthesized in-house, confirm its structure via NMR and IR (a strong isothiocyanate stretch should be visible around 2050-2150 cm⁻¹).

-

Use a fresh bottle of ethyl vinyl ether. A large excess (5-10 equivalents) is recommended as it is volatile and serves as both reactant and co-solvent.

-

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethenyl-2-isothiocyanatobenzene (e.g., 1.0 g, 1.0 eq).

-

Add anhydrous toluene (40 mL).

-

Rationale: Toluene is a high-boiling, non-polar solvent suitable for thermal Diels-Alder reactions. Anhydrous conditions prevent potential side reactions with the isothiocyanate group.

-

If polymerization of the styrene is a concern at high temperatures, a small amount of an inhibitor like hydroquinone can be added.

-

Begin stirring and purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add ethyl vinyl ether (5-10 eq) to the flask.

-

Fit the flask with a reflux condenser under the inert atmosphere.

-

-

Cycloaddition Reaction:

-

Heat the reaction mixture to reflux (approx. 110°C for toluene) using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more polar cycloadduct should appear over time, while the starting diene spot diminishes.

-

Self-Validation: Run a co-spot on the TLC plate (a single spot containing both the starting material and the reaction mixture) to clearly distinguish the product from the reactant.

-